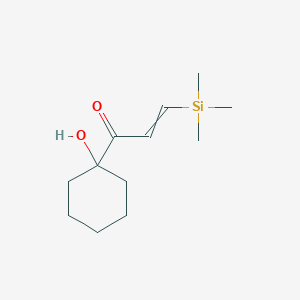

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one

Description

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is a synthetic enone derivative featuring a cyclohexanol moiety and a trimethylsilyl (TMS) group. Its structure combines a rigid cyclohexyl ring with a hydroxyl group at the 1-position and a TMS-substituted α,β-unsaturated ketone system. This hybrid architecture distinguishes it from conventional chalcones (aromatic enones) and silylated alkenes. The hydroxycyclohexyl group may confer stereochemical complexity, while the TMS group enhances lipophilicity and alters electronic properties compared to non-silylated analogs.

Properties

CAS No. |

651726-53-3 |

|---|---|

Molecular Formula |

C12H22O2Si |

Molecular Weight |

226.39 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)-3-trimethylsilylprop-2-en-1-one |

InChI |

InChI=1S/C12H22O2Si/c1-15(2,3)10-7-11(13)12(14)8-5-4-6-9-12/h7,10,14H,4-6,8-9H2,1-3H3 |

InChI Key |

QNVVJFMZHBOFEI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C=CC(=O)C1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:

Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Introduction of the Trimethylsilyl Group: The hydroxy group can be protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA).

Formation of the Prop-2-en-1-one Backbone: This can be achieved through a Wittig reaction or a similar olefination reaction, where an aldehyde or ketone is converted into an alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one.

Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the development of novel materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Enone Derivatives

Key Observations :

- The TMS group introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro in ) that enhance electrophilicity of the enone system.

- Unlike indole- or methoxy-substituted chalcones (e.g., 3b , ETTC ), the cyclohexanol moiety may enable unique hydrogen-bonding interactions in crystallization or biological targeting .

Key Observations :

- The target compound’s synthesis likely mirrors chalcone routes but requires specialized reagents (e.g., TMS-acetylene or silylation agents).

- Cyclohexanol derivatives may complicate stereoselectivity during enone formation compared to aromatic aldehydes/ketones .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

Table 4: Reported Bioactivities of Enone Derivatives

Key Observations :

- The TMS group may enhance blood-brain barrier penetration compared to polar chalcones, but this remains untested.

Biological Activity

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with trimethylsilyl reagents under specific conditions. The key steps in the synthesis involve:

- Formation of the cyclohexyl group.

- Introduction of the trimethylsilyl moiety.

- Formation of the prop-2-en-1-one structure through appropriate condensation reactions.

Anticancer Properties

Recent studies have explored the anticancer activity of compounds structurally related to this compound. For instance, a series of phenylurea derivatives were evaluated for their antiproliferative effects against cancer cell lines such as HeLa and C6. The results indicated significant activity, suggesting that similar structural motifs might confer anticancer properties to our compound of interest .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-Hydroxycyclohexyl)-... | HeLa | TBD | Induction of apoptosis |

| Phenylurea Derivative 3f | HeLa | TBD | Cell cycle arrest |

| Phenylurea Derivative 3g | C6 | TBD | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to anticancer properties, antimicrobial evaluations have shown that compounds with similar structures exhibit notable activity against various microorganisms. This suggests that this compound may also possess antimicrobial properties.

Table 2: Antimicrobial Activity

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 1-(1-Hydroxycyclohexyl)-... | TBD |

| Escherichia coli | Phenylurea Derivative | TBD |

| Candida albicans | Phenylurea Derivative | TBD |

The mechanisms underlying the biological activities of this compound may involve several pathways:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some derivatives cause cell cycle disruption, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : The interaction with microbial cell membranes may lead to increased permeability and subsequent cell death.

Case Studies

Several case studies illustrate the potential applications and efficacy of compounds similar to this compound:

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated a closely related compound in an animal model bearing tumors. The treatment resulted in a significant reduction in tumor size compared to controls, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial effectiveness against resistant strains of bacteria. The results indicated that the compound exhibited substantial activity, suggesting its utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.